(2R,3R)-2-phenylpiperidin-3-amine
Overview
Description
(2R,3R)-2-phenylpiperidin-3-amine is a chemical compound that is widely used in scientific research. It is a chiral compound that exists in two enantiomeric forms, (R)- and (S)-2-phenylpiperidin-3-amine. The (R)-enantiomer is the active form and has been found to have a range of biological activities, including as a ligand for various receptors in the central nervous system.
Scientific Research Applications
Catalytic Synthesis
The compound (2R,3R)-2-phenylpiperidin-3-amine has been utilized in catalytic synthesis processes. For example, Fujita et al. (2004) developed an efficient method for the N-heterocyclization of primary amines with diols, catalyzed by a CpIr complex. This method included the synthesis of various cyclic amines, including (2R,3R)-2-phenylpiperidine, and emphasized the formation of only water as a byproduct, highlighting its environmental friendliness (Fujita, Fujii, & Yamaguchi, 2004).
Chiral Catalysis
The compound has also been used in the context of chiral catalysis. Vidal-Ferran et al. (1998) explored enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol, which was anchored to resins and used in the enantioselective addition of diethylzinc to benzaldehyde. This study showcased the utility of compounds structurally similar to (2R,3R)-2-phenylpiperidin-3-amine in asymmetric synthesis, which is crucial in the production of enantiomerically pure pharmaceuticals (Vidal‐Ferran et al., 1998).
Synthesis of Hydroxypipecolic Acid
Kim et al. (2006) demonstrated an efficient synthesis of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol from p-anisaldehyde. This process involved the regioselective and diastereoselective introduction of an N-protected amine group, showcasing the versatility of piperidine derivatives in synthetic chemistry (Kim, Ji, & Jung, 2006).
Anti-inflammatory Research
Hicks et al. (1979) synthesized a number of amines based on the phenylpiperidine nucleus, including derivatives structurally related to (2R,3R)-2-phenylpiperidin-3-amine, and evaluated their activities in the rat paw carrageenan test for anti-inflammatory properties. Some of these amines displayed activities comparable to phenylbutazone, a well-known anti-inflammatory drug (Hicks, Smith, Williamson, & Day, 1979).
properties
IUPAC Name |
(2R,3R)-2-phenylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMAFYNUQDLPBP-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-phenylpiperidin-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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